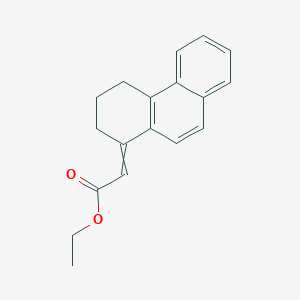
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate is an organic compound that belongs to the class of phenanthrene derivatives Phenanthrene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dihydrophenanthrene-1(2H)-one, which serves as the key intermediate.
Formation of the Ylidene Group: The intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the ylidene group.
Esterification: The final step involves the esterification of the ylidene intermediate with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of Intermediates: Large quantities of 3,4-dihydrophenanthrene-1(2H)-one are synthesized using optimized reaction conditions.
Efficient Catalysis: The Wittig reaction and esterification steps are carried out using efficient catalysts to maximize yield and minimize by-products.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ylidene group to an alkane or alcohol.
Substitution: The phenanthrene core can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like bromine or nitric acid in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of phenanthrene-1,2-dione or phenanthrene-1-carboxylic acid.
Reduction: Formation of ethyl (3,4-dihydrophenanthren-1-yl)acetate or corresponding alcohols.
Substitution: Formation of halogenated or nitrated phenanthrene derivatives.
Applications De Recherche Scientifique
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Ethyl (3,4-dihydrophenanthren-1(2H)-ylidene)acetate can be compared with other phenanthrene derivatives, such as:
3,4-Dihydro-2H-phenanthren-1-one: A key intermediate in the synthesis of this compound, with similar structural features but different functional groups.
Phenanthrene-1-carboxylic acid: A carboxylic acid derivative with distinct chemical properties and applications.
Phenanthrene-1,2-dione:
Propriétés
Numéro CAS |
112467-95-5 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
ethyl 2-(3,4-dihydro-2H-phenanthren-1-ylidene)acetate |
InChI |
InChI=1S/C18H18O2/c1-2-20-18(19)12-14-7-5-9-17-15-8-4-3-6-13(15)10-11-16(14)17/h3-4,6,8,10-12H,2,5,7,9H2,1H3 |
Clé InChI |
ABWLEVNKHPCTLO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C1CCCC2=C1C=CC3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


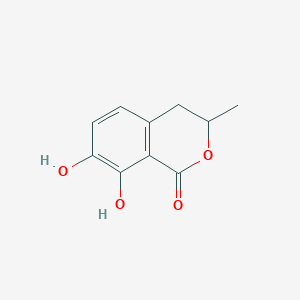
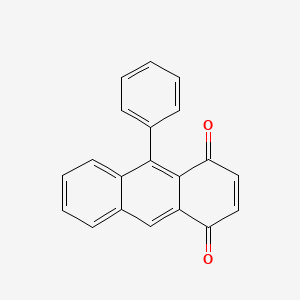
![{Ethoxy[(prop-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14309271.png)

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
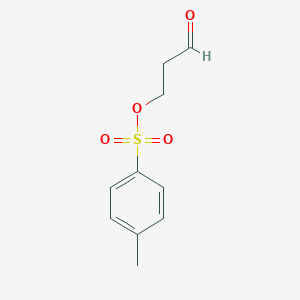
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/structure/B14309288.png)
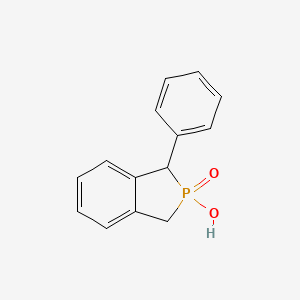
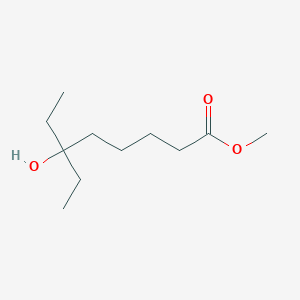
![2-[(Benzyloxy)imino]propanal](/img/structure/B14309309.png)


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
![1-Methyl-4-({2-[(4-methylphenoxy)methyl]prop-2-en-1-yl}oxy)benzene](/img/structure/B14309339.png)
